molecular formula C11H14O B080230 Benzene, [(3-methyl-2-butenyl)oxy]- CAS No. 14309-15-0

Benzene, [(3-methyl-2-butenyl)oxy]-

Cat. No. B080230
CAS RN: 14309-15-0
M. Wt: 162.23 g/mol
InChI Key: UVMBQNGBJXHCNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, [(3-methyl-2-butenyl)oxy]- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as isopentenyl benzene and is a member of the isoprenoid family of compounds. Isoprenoids are a diverse group of compounds that play important roles in various biological processes, including photosynthesis, respiration, and hormone synthesis.

Scientific Research Applications

Benzene, [(3-methyl-2-butenyl)oxy]- has been extensively studied for its potential applications in scientific research. This compound has been shown to have antimicrobial, antifungal, and anticancer properties. It has also been shown to have anti-inflammatory and antioxidant effects.

Mechanism Of Action

The mechanism of action of Benzene, [(3-methyl-2-butenyl)oxy]- is not fully understood. However, it is believed that this compound exerts its effects through various pathways, including the inhibition of enzymes involved in cell growth and the induction of apoptosis (programmed cell death) in cancer cells.

Biochemical And Physiological Effects

Benzene, [(3-methyl-2-butenyl)oxy]- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains. It has also been shown to induce apoptosis in cancer cells. In addition, this compound has been shown to have anti-inflammatory and antioxidant effects.

Advantages And Limitations For Lab Experiments

One of the advantages of using Benzene, [(3-methyl-2-butenyl)oxy]- in lab experiments is its potential applications in various fields, including microbiology, biochemistry, and pharmacology. However, one of the limitations of using this compound is its potential toxicity. Therefore, proper safety precautions should be taken when handling this compound.

Future Directions

There are several future directions for research on Benzene, [(3-methyl-2-butenyl)oxy]-. One of the areas of research is the potential use of this compound as a natural alternative to synthetic antimicrobial agents. Another area of research is the potential use of this compound in cancer therapy. Furthermore, research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects.
Conclusion:
In conclusion, Benzene, [(3-methyl-2-butenyl)oxy]- is a chemical compound that has potential applications in various fields of scientific research. This compound has been shown to have antimicrobial, antifungal, and anticancer properties. It has also been shown to have anti-inflammatory and antioxidant effects. However, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects.

properties

CAS RN

14309-15-0

Product Name

Benzene, [(3-methyl-2-butenyl)oxy]-

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

3-methylbut-2-enoxybenzene

InChI

InChI=1S/C11H14O/c1-10(2)8-9-12-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3

InChI Key

UVMBQNGBJXHCNP-UHFFFAOYSA-N

SMILES

CC(=CCOC1=CC=CC=C1)C

Canonical SMILES

CC(=CCOC1=CC=CC=C1)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of phenol (18.8 g) and sodium hydroxide (8 g) was stirred at 60°-70° in dimethylformamide (162 ml) and water (18 ml) while 1-bromo-3-methylbut-2-ene (VII, R1 =R2 =CH3, Hal=Br) (29.8 g) was added dropwise over 11/2 h. The mixture was stirred at 60° for 4 h after the addition was complete. It was then poured into water (800 ml) and extracted with ether (3×300 ml). The ether extract was washed with 10% sodium hydroxide (200 ml) and then with water (3×200 ml) before drying over anhydrous sodium sulphate. The solvent was removed in vacuo, and the residue distilled to give 1-phenoxy-3-methylbut-2-ene (2.4 g, yield 75%) as a clear liquid b.p. 116°-118°/18 mm. Hg.
Quantity
18.8 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
reactant
Reaction Step Two
Quantity
29.8 g
Type
reactant
Reaction Step Two
Name
Quantity
800 mL
Type
reactant
Reaction Step Three
Quantity
162 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

3,3-dimethylallylphenyl ether was prepared from 3,3-dimethylacrylic acid by reduction with sodium dihydro-bis (2-methoxyethoxy) aluminate in benzene, chlorination of the resulting 3,3-dimethylallyl alcohol with thionyl chloride and reaction of the product with sodium phenoxide in the presence of a polar solvent.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
sodium dihydro-bis (2-methoxyethoxy) aluminate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.